4-Phenoxy-N-(pyridin-2-ylmethyl)benzamide
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Overview
Description
4-phenoxy-N-(pyridin-2-ylmethyl)benzamide is a member of the class of benzamides. It is obtained by the formal condensation of the carboxy group of 4-phenoxybenzoic acid with the amino group of (pyridin-2-yl)methylamine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenoxy-N-(pyridin-2-ylmethyl)benzamide typically involves the following steps:
Condensation Reaction: The carboxy group of 4-phenoxybenzoic acid reacts with the amino group of (pyridin-2-yl)methylamine.
Reaction Conditions: This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar condensation reactions with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-phenoxy-N-(pyridin-2-ylmethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-phenoxy-N-(pyridin-2-ylmethyl)benzamide has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its effects on specific molecular targets.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-phenoxy-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets. One known target is the mitogen-activated protein kinase 14 (MAPK14), which plays a role in various cellular processes . The compound’s effects are mediated through its binding to this kinase, influencing signaling pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-(4-phenoxyphenyl)-2-[(pyridin-4-ylmethyl)amino]nicotinamide: An aromatic anilide with a similar structure but different functional groups.
N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide: A benzanilide with a chlorophenyl group instead of a phenoxy group.
Uniqueness
4-phenoxy-N-(pyridin-2-ylmethyl)benzamide is unique due to its specific combination of phenoxy and pyridinylmethyl groups, which confer distinct chemical and biological properties. Its ability to interact with MAPK14 and other molecular targets sets it apart from similar compounds.
Properties
Molecular Formula |
C19H16N2O2 |
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Molecular Weight |
304.3 g/mol |
IUPAC Name |
4-phenoxy-N-(pyridin-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H16N2O2/c22-19(21-14-16-6-4-5-13-20-16)15-9-11-18(12-10-15)23-17-7-2-1-3-8-17/h1-13H,14H2,(H,21,22) |
InChI Key |
HVLSCZSVTCNAQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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